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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593414 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Sophoraflavanone H, a

naturally occurring polyphenol with potential as an antimicrobial and antitumor agent. The

information is based on the first total synthesis reported by Murakami et al.[1][2][3]. Additionally,

a proposed biological signaling pathway, based on the activity of structurally related

compounds, is presented to guide further investigation into its mechanism of action.

Overview of the Synthetic Strategy
The total synthesis of Sophoraflavanone H is a multi-step process that involves the strategic

construction of its two key heterocyclic moieties: a 2,3-diaryl-2,3-dihydrobenzofuran ring and a

flavanone ring.[1][2][3] The synthesis commences from commercially available starting

materials and utilizes a key rhodium-catalyzed asymmetric C-H insertion reaction to establish

the dihydrobenzofuran core.[1][2][3] The flavanone portion is subsequently constructed via a

selective oxy-Michael reaction.[1][2][3] The entire synthetic sequence is comprised of 14 steps.

[2]

Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the

Sophoraflavanone H total synthesis.
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Step Intermediate Reaction
Reagents &
Conditions

Yield (%)

1 8 Benzylation
BnBr, K2CO3,

DMF, rt, 12 h
95

2 9
Grignard

Reaction

i-PrMgCl, 4-

bromo-2-(tert-

butoxy)benzalde

hyde, THF, 0 °C

to rt, 2 h

88

3 10 Oxidation
MnO2, CH2Cl2,

rt, 12 h
92

4 11b Etherification

2-diazo-2-

(trimethylsilyl)eth

anol, CSA,

CH2Cl2, rt, 12 h

85

5 12b
Desilylation &

Diazo Transfer

TBAF, THF, 0 °C,

30 min; then p-

ABSA, DBU,

MeCN, 0 °C to rt,

12 h

75 (2 steps)

6 13b
Rh-catalyzed C-

H Insertion

Rh2(S-PTAD)4,

PhMe, 40 °C, 1 h
68

7 14 Reduction
LiAlH4, THF, 0

°C, 30 min
98

8 15 Oxidation
DMP, CH2Cl2, rt,

1 h
95

9 16
Aldol

Condensation

2',4'-dihydroxy-

3'-(3-methylbut-

2-en-1-

yl)acetophenone,

KOH, EtOH, rt,

12 h

78
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10 17 Debenzylation

BCl3, CH2Cl2,

-78 °C to 0 °C, 1

h

85

11 18 Benzylation
BnBr, K2CO3,

DMF, rt, 12 h
92

12 19
Oxy-Michael

Cyclization

K2CO3, MeOH,

rt, 12 h
88

13 20 Debenzylation
Pd/C, H2,

EtOAc, rt, 12 h
95

14

1

(Sophoraflavano

ne H)

Deprotection
TFA, CH2Cl2, rt,

1 h
90

Experimental Protocols
The following are detailed experimental protocols for the key steps in the total synthesis of

Sophoraflavanone H.

Synthesis of Dihydrobenzofuran Intermediate (13b)
This protocol outlines the crucial Rh-catalyzed asymmetric C-H insertion to form the 2,3-diaryl-

2,3-dihydrobenzofuran core.

Preparation of the Diazo Compound (12b):

To a solution of alcohol 11b (1.0 eq) in THF at 0 °C, add tetrabutylammonium fluoride

(TBAF) (1.1 eq).

Stir the mixture for 30 minutes at 0 °C.

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced

pressure.
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Dissolve the resulting crude alcohol in acetonitrile at 0 °C.

Add p-acetamidobenzenesulfonyl azide (p-ABSA) (1.5 eq) and 1,8-

diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

Allow the reaction to warm to room temperature and stir for 12 hours.

Add water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

Purify the crude product by silica gel column chromatography to afford diazo compound

12b.

Rh-catalyzed C-H Insertion:

To a solution of diazo compound 12b (1.0 eq) in toluene, add the rhodium catalyst Rh2(S-

PTAD)4 (0.01 eq).

Stir the mixture at 40 °C for 1 hour.

Cool the reaction to room temperature and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the

dihydrobenzofuran intermediate 13b.

Synthesis of Flavanone Moiety and Final Product
This protocol describes the construction of the flavanone ring and the final deprotection to yield

Sophoraflavanone H.

Chalcone Formation (16):

To a solution of aldehyde 15 (1.0 eq) and 2',4'-dihydroxy-3'-(3-methylbut-2-en-1-

yl)acetophenone (1.1 eq) in ethanol, add potassium hydroxide (3.0 eq).

Stir the mixture at room temperature for 12 hours.

Acidify the reaction with 1 M HCl and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

Purify the crude product by silica gel column chromatography to give chalcone 16.

Oxy-Michael Cyclization (19):

To a solution of chalcone 18 (1.0 eq) in methanol, add potassium carbonate (2.0 eq).

Stir the mixture at room temperature for 12 hours.

Add water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

Purify the crude product by silica gel column chromatography to afford the flavanone 19.

Final Deprotection to Sophoraflavanone H (1):

To a solution of the protected Sophoraflavanone H 20 (1.0 eq) in dichloromethane, add

trifluoroacetic acid (TFA) (10.0 eq).

Stir the mixture at room temperature for 1 hour.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by preparative HPLC to yield Sophoraflavanone H (1).

Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the total synthesis of

Sophoraflavanone H.
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Caption: Total Synthesis Workflow for Sophoraflavanone H.

Proposed Biological Signaling Pathway
While the specific signaling pathways of Sophoraflavanone H are still under investigation,

studies on the related compound Sophoraflavanone G suggest that it may exert its anti-

inflammatory and antitumor effects by modulating key inflammatory and cell survival pathways.

The following diagram illustrates a proposed mechanism.

Cellular Signaling Pathways

Biological Outcomes

Sophoraflavanone H
(Proposed)

NF-κB Pathway

Inhibition

MAPK Pathway
(JNK, p38)

Inhibition

PI3K/AKT Pathway

Inhibition

↓ Inflammation ↑ Apoptosis ↓ Cell Proliferation

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15593414?utm_src=pdf-body-img
https://www.benchchem.com/product/b15593414?utm_src=pdf-body
https://www.benchchem.com/product/b15593414?utm_src=pdf-body
https://www.benchchem.com/product/b15593414?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Proposed Signaling Pathways for Sophoraflavanone H.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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